molecular formula C9H7F3O B13492422 2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethanone

2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethanone

Cat. No.: B13492422
M. Wt: 188.15 g/mol
InChI Key: DJVKXARMRPMENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H7F3O It is a fluorinated ketone, characterized by the presence of two fluorine atoms on the ethanone moiety and an additional fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the fluorination of 2-fluoro-3-methylacetophenone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of 2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and advanced fluorination techniques to enhance yield and purity. The choice of method depends on factors such as the availability of raw materials, production costs, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H7F3O/c1-5-3-2-4-6(7(5)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

DJVKXARMRPMENK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.